2-Amino-5-(methyl-d3)-pyridine

描述

BenchChem offers high-quality 2-Amino-5-(methyl-d3)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(methyl-d3)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-(trideuteriomethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBSSVKZOPZBKW-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Amino-5-(methyl-d3)-pyridine: A Deuterated Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Isotopic Labeling

In the landscape of modern pharmaceutical research and development, the pursuit of enhanced drug efficacy, safety, and pharmacokinetic profiles is paramount. Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has emerged as a powerful strategy to modulate the metabolic fate of drug candidates.[1][2][] This guide provides a comprehensive technical overview of 2-Amino-5-(methyl-d3)-pyridine, a deuterated analog of the versatile synthetic intermediate 2-amino-5-methylpyridine. By replacing the hydrogens of the methyl group with deuterium, this compound offers a unique tool for researchers to investigate and improve the properties of a wide range of bioactive molecules.

The foundational, non-deuterated compound, 2-amino-5-methylpyridine, is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals.[4] Its derivatives have shown a broad spectrum of biological activities. The introduction of a trideuteromethyl group is a subtle yet impactful modification that can significantly alter a molecule's metabolic stability, offering a pathway to novel intellectual property and improved therapeutic agents.

Chemical Structure and Physicochemical Properties

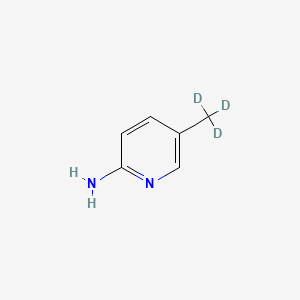

The core structure of 2-Amino-5-(methyl-d3)-pyridine consists of a pyridine ring with an amino group at the 2-position and a deuterated methyl group at the 5-position.

Structure:

Caption: Chemical structure of 2-Amino-5-(methyl-d3)-pyridine.

The primary difference between 2-Amino-5-(methyl-d3)-pyridine and its non-deuterated counterpart lies in the mass of the methyl group. This seemingly minor change has profound implications for the molecule's behavior in biological systems due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

| Property | 2-Amino-5-methylpyridine | 2-Amino-5-(methyl-d3)-pyridine (Predicted) |

| Molecular Formula | C6H8N2 | C6H5D3N2 |

| Molecular Weight | 108.14 g/mol | 111.16 g/mol |

| Boiling Point | ~227 °C | Slightly higher than non-deuterated |

| Melting Point | ~76-77 °C | Similar to non-deuterated |

| Appearance | Light yellow crystalline flakes | Similar to non-deuterated |

Proposed Synthesis of 2-Amino-5-(methyl-d3)-pyridine

While various methods exist for the synthesis of 2-amino-5-methylpyridine, the introduction of the deuterated methyl group requires a specific strategy. One plausible and efficient approach involves the use of a deuterated methylating agent. A more direct route, as demonstrated for a similar compound, involves a metal-catalyzed hydrogen-deuterium exchange.[5]

Proposed Synthetic Route: Catalytic H-D Exchange

Caption: Proposed synthesis of 2-Amino-5-(methyl-d3)-pyridine via catalytic H-D exchange.

Experimental Protocol:

-

Catalyst Preparation: A mixed catalyst of Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) is prepared.

-

Reaction Setup: In a sealed reaction vessel, 2-amino-5-methylpyridine is dissolved in deuterium oxide (D2O). The mixed catalyst is then added to the solution.

-

Reaction Conditions: The vessel is sealed and heated to approximately 120°C. The reaction is stirred for a sufficient time to allow for complete H-D exchange on the methyl group.

-

Work-up and Purification: After cooling, the catalyst is removed by filtration. The D2O is removed under reduced pressure. The resulting solid, 2-Amino-5-(methyl-d3)-pyridine, can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Mixed Catalyst System: The use of a mixed Pd/C-Pt/C catalyst has been shown to be effective for H-D exchange reactions on heterocyclic compounds at lower temperatures than with a single catalyst.[5]

-

Deuterium Oxide (D2O): D2O serves as the deuterium source for the exchange reaction.

-

Sealed Vessel and Heat: These conditions are necessary to achieve the activation energy required for the catalytic H-D exchange to occur.

Spectroscopic Analysis: Identifying the Deuterated Signature

The incorporation of deuterium atoms into the methyl group of 2-amino-5-methylpyridine will result in distinct changes in its spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change will be the disappearance or significant reduction in the intensity of the signal corresponding to the methyl protons (around 2.1-2.2 ppm). A small residual signal may be present due to incomplete deuteration. The signals for the aromatic protons will remain.

-

²H (Deuterium) NMR: A signal corresponding to the deuterated methyl group will be observed. This technique is highly effective for confirming the position and extent of deuteration.[6]

-

¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet signal due to coupling with deuterium (a triplet for -CD3). The chemical shift may also be slightly altered.

2. Mass Spectrometry (MS):

The molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the presence of three deuterium atoms. For 2-Amino-5-(methyl-d3)-pyridine, the molecular ion peak would be expected at m/z 111, whereas for 2-amino-5-methylpyridine, it is at m/z 108.

3. Infrared (IR) Spectroscopy:

The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This shift is a direct consequence of the heavier mass of deuterium.

Applications in Drug Development and Mechanistic Studies

The primary utility of 2-Amino-5-(methyl-d3)-pyridine lies in its potential to improve the pharmacokinetic properties of drug candidates derived from its non-deuterated counterpart.

1. Enhanced Metabolic Stability (The Kinetic Isotope Effect):

Many drug molecules are metabolized by cytochrome P450 enzymes through the oxidation of C-H bonds. The greater strength of the C-D bond can significantly slow down this metabolic process, a phenomenon known as the kinetic isotope effect.[2] By using 2-Amino-5-(methyl-d3)-pyridine as a starting material, medicinal chemists can strategically introduce a "metabolic shield" at the methyl position of the resulting drug candidate.

Caption: The kinetic isotope effect on drug metabolism.

Potential Benefits of Increased Metabolic Stability:

-

Increased Drug Half-Life: A slower rate of metabolism can lead to a longer half-life of the drug in the body.[2]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

-

Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Slowing this process can improve the safety profile of a drug.

-

More Predictable Pharmacokinetics: Reduced inter-patient variability in drug metabolism can lead to more consistent therapeutic outcomes.

2. Mechanistic and Tracer Studies:

2-Amino-5-(methyl-d3)-pyridine can be used as a tracer in metabolic studies to elucidate the metabolic pathways of drugs.[7] By tracking the fate of the deuterated methyl group using techniques like mass spectrometry, researchers can gain valuable insights into how a drug is processed in the body.

Conclusion

2-Amino-5-(methyl-d3)-pyridine represents a valuable and strategic tool for medicinal chemists and drug development professionals. Its utility extends beyond being a simple structural analog; the introduction of deuterium at the metabolically susceptible methyl position offers a scientifically grounded approach to enhancing the pharmacokinetic properties of drug candidates. By leveraging the kinetic isotope effect, researchers can potentially develop safer, more effective, and more patient-friendly therapeutics. This in-depth guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this important deuterated building block.

References

-

Deuterated Drugs - PubMed. (n.d.). Retrieved from [Link]

- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved from [Link]

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018, August 13). Retrieved from [Link]

-

Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Publishing. (2025, January 10). Retrieved from [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022, February 18). Retrieved from [Link]

-

Regiodivergent Deuteration of Pyridine-Based Heterocycles | Organic Letters. (2025, October 6). Retrieved from [Link]

-

Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC. (2023, June 14). Retrieved from [Link]

-

Synthesis of 2-amino-5-methylpyridine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB - OSTI.GOV. (1991, July 1). Retrieved from [Link]

-

The Deuterated "Magic Methyl" Group: A Guide to Site-Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PubMed. (2021, August 16). Retrieved from [Link]

-

The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - ResearchGate. (2021, July 7). Retrieved from [Link]

- US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents. (n.d.).

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents. (n.d.).

-

Deuteron-proton isotope correlation spectroscopy of molecular solids - ChemRxiv. (n.d.). Retrieved from [Link]

-

Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldeade Oxidase Cleared Drugs - PubMed. (2011, December 21). Retrieved from [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022, July 11). Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). Retrieved from [Link]

-

UCF CHM2211 Chapter 15.3 - Deuterated Solvents for NMR - YouTube. (2026, January 22). Retrieved from [Link]

Sources

- 1. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 5. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: NMR Spectral Analysis of 2-Amino-5-(methyl-d3)-pyridine

Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of 2-Amino-5-(methyl-d3)-pyridine (CAS: 35456-25-6 / Analogous Parent CAS: 1603-41-4).[1] This isotopolog is a critical tool in drug metabolism and pharmacokinetics (DMPK) studies, specifically for evaluating metabolic stability via the Kinetic Isotope Effect (KIE) and as an internal standard in LC-MS/MS bioanalysis.[1]

The substitution of the C-5 methyl protons with deuterium (

Part 1: Structural Context & Isotopic Utility[1]

The 2-amino-5-methylpyridine scaffold is a pharmacophore found in various bioactive agents (e.g., Pirfenidone analogs).[1] Metabolic oxidation typically occurs at the benzylic-like methyl position.[1] Deuteration at this site (

Structural Representation[2][3][4][5]

-

Parent: 2-Amino-5-methylpyridine (

)[2][3][4][5][6][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Analyte: 2-Amino-5-(methyl-d3)-pyridine (

)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

The primary analytical challenge is confirming the quantitative incorporation of deuterium (>98% D) and ensuring no scrambling occurs on the aromatic ring.

Part 2: Theoretical NMR Expectations

To accurately interpret the spectra, one must understand the physics of the Deuterium (

The "Silent" Proton Spectrum

In

Carbon-Deuterium Coupling ( )

In

-

Multiplicity Rule:

-

Calculation:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Result: The methyl carbon appears as a septet with an intensity ratio of 1:3:6:7:6:3:1 .[9][11]

Isotope Shift ( )

Deuterium exerts a shielding effect.[1] The

-

-shift:

-

-shift: (C-5 quaternary carbon) may show a slight upfield shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Relaxation Dynamics (Critical for Quantitation)

The

Part 3: Experimental Protocol

Reagents and Sample Preparation[2][6]

-

Solvent: DMSO-d

is preferred over CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Concentration: 10–15 mg in 0.6 mL solvent (for

C sensitivity). -

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz+)

Protocol A:

H NMR (Purity Check)

-

Pulse Sequence: zg30 (30° pulse)

-

Spectral Width: 0 – 12 ppm[1]

-

Scans (NS): 16

-

Relaxation Delay (D1): 1.0 s

-

Goal: Confirm absence of peak at ~2.15 ppm and integration of aromatic protons.

Protocol B: Quantitative

C NMR (The "Septet" Hunt)

-

Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE, or zgpg with extended delay.

-

Relaxation Delay (D1): > 5.0 seconds (Crucial: allows

relaxation). -

Scans (NS): > 1024 (Due to splitting of signal intensity into 7 peaks).[1]

-

Line Broadening (LB): 1.0 – 2.0 Hz (to improve S/N of the multiplet).

Part 4: Spectral Data Analysis

Comparative Spectral Data Table

The following table contrasts the expected shifts of the parent compound against the deuterated analyte in DMSO-d

| Position | Atom Type | Parent ( | Deuterated ( | Multiplicity | Notes |

| C-2 | 158.5 | 158.5 | Singlet | Amino attachment | |

| C-6 | 146.2 | 146.2 | Singlet | ||

| C-4 | 137.5 | 137.5 | Singlet | ||

| C-5 | 121.8 | 121.7 | Singlet | ||

| C-3 | 108.1 | 108.1 | Singlet | Shielded by NH | |

| Methyl | 17.2 | ~16.4 | Septet | ||

| H-6 | 7.79 | 7.79 | Doublet | ||

| H-4 | 7.12 | 7.12 | dd | ||

| H-3 | 6.35 | 6.35 | Doublet | ||

| NH | 5.60 (br) | 5.60 (br) | Broad Singlet | Exchangeable | |

| Methyl | 2.12 | ABSENT | - | < 1% residual allowed |

Analytical Workflow Diagram

The following diagram outlines the decision logic for validating the synthesis product.

Caption: Figure 1. Step-wise validation workflow for deuterated pyridine analogs. Note the critical checkpoint at the

Part 5: Quality Control & Purity Calculation

To certify the material for use in GLP studies, isotopic enrichment must be calculated.

Isotopic Enrichment Calculation

Using the

-

Integrate the aromatic proton H-3 (at ~6.35 ppm) and set its value to 1.00 .[1]

-

Integrate the residual methyl region (2.10 – 2.15 ppm).[1] Let this value be

.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Theoretical integration for fully protonated methyl is 3.00.[1]

-

% Deuteration Formula:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

Mass Spectrometry Confirmation

While NMR provides regional specificity, High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight.[1]

-

Parent (M+H):

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Deuterated (M+H):

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Acceptance: The M+3 peak should be the base peak; M+0, M+1, and M+2 should be negligible (<0.5%).

Part 6: Visualizing the Isotope Effect Logic

The following diagram illustrates the physical basis for the spectral changes observed.

Caption: Figure 2.[1] Mechanistic causality of observed

References

-

SDBS (AIST). Spectral Database for Organic Compounds: 2-Amino-5-methylpyridine (H-1 NMR, C-13 NMR).[1] National Institute of Advanced Industrial Science and Technology.[1] Accessed Feb 2026.[1][6] [Link][1]

-

Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.[1] (Authoritative text on D-NMR coupling and relaxation).

-

PubChem. 2-Amino-5-methylpyridine (Compound Summary). National Library of Medicine.[1] [Link][1]

-

University of Ottawa NMR Facility. Finding "Lost" Deuterated 13C Signals. (Technical Blog detailing T1 relaxation issues in deuterated carbons). [Link]

-

Reich, H. J. Hans Reich's NMR Collection: Carbon-13 Chemical Shifts.[1][12] University of Wisconsin-Madison.[1] [Link]

Sources

- 1. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. researchgate.net [researchgate.net]

- 9. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2005-03 [nmr.chem.ualberta.ca]

- 11. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to 2-Amino-5-methylpyridine and its d3-Deuterated Analog for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Amino-5-methylpyridine and its trideuterated analog, 2-Amino-5-(methyl-d3)-pyridine. It is designed for researchers, scientists, and drug development professionals who utilize these compounds in pharmaceutical and agrochemical research and development. This document will cover the synthesis, physicochemical properties, and analytical characterization of both molecules. A significant focus is placed on the practical applications of the deuterated analog as an internal standard in bioanalytical studies, underpinned by the principles of the kinetic isotope effect and regulatory expectations. Detailed experimental protocols and visual workflows are provided to ensure both theoretical understanding and practical implementation.

Introduction: The Significance of Isotopic Labeling in Modern Drug Development

In the landscape of contemporary drug discovery and development, stable isotope labeling, particularly deuteration, has emerged as a critical tool. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's physicochemical and metabolic properties without altering its fundamental chemical reactivity. This subtle modification, however, has significant implications for pharmacokinetic profiles, metabolic stability, and, crucially, for the accuracy and precision of bioanalytical quantitation.

2-Amino-5-methylpyridine is a versatile building block in the synthesis of a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its d3-deuterated analog, while structurally almost identical, offers distinct advantages, primarily in its application as an ideal internal standard for mass spectrometry-based bioanalysis. This guide will elucidate the key differences between these two compounds, providing a comprehensive resource for their effective utilization in a research and development setting.

Physicochemical Properties: A Comparative Analysis

The substitution of three protium atoms with deuterium in the methyl group of 2-Amino-5-methylpyridine results in a molecule with nearly identical physical and chemical properties. However, the increase in molecular weight is a key differentiator for mass spectrometric analysis. The fundamental properties of both compounds are summarized below.

| Property | 2-Amino-5-methylpyridine | 2-Amino-5-(methyl-d3)-pyridine (Predicted) |

| Synonyms | 2-Amino-5-picoline, 6-Amino-3-picoline | 2-Amino-5-(trideuteromethyl)pyridine |

| CAS Number | 1603-41-4[1][3] | Not available |

| Molecular Formula | C₆H₈N₂[1][3] | C₆H₅D₃N₂ |

| Molecular Weight | 108.14 g/mol [3] | 111.16 g/mol |

| Appearance | Light yellow to tan solid/crystalline flakes[2][3] | Expected to be similar to the non-deuterated form |

| Melting Point | 76-77 °C[2] | Expected to be very similar to the non-deuterated form |

| Boiling Point | 227 °C[2] | Expected to be very similar to the non-deuterated form |

| Solubility | Soluble in water | Expected to have similar solubility |

Synthesis of 2-Amino-5-methylpyridine and its d3-Analog

Established Synthesis of 2-Amino-5-methylpyridine

Several methods for the synthesis of 2-Amino-5-methylpyridine have been reported. A common and established route involves the Chichibabin reaction, where 3-methylpyridine is reacted with sodium amide in an inert solvent at elevated temperatures and pressures.[2][4] An alternative pathway begins with the oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide, followed by reaction with trimethylamine and thionyl chloride, and subsequent treatment with hydrobromic acid.[2][5]

Proposed Synthesis of 2-Amino-5-(methyl-d3)-pyridine

A general method for preparing deuterated methylpyridines involves the reduction of corresponding esters with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), followed by conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction.

Analytical Characterization: Distinguishing Between Analogs

The primary differences between 2-Amino-5-methylpyridine and its d3-analog are observed in their mass spectra and Nuclear Magnetic Resonance (NMR) spectra.

Mass Spectrometry

In mass spectrometry, the d3-analog will exhibit a molecular ion peak (M+) that is 3 mass units higher than the non-deuterated compound. This distinct mass shift is the cornerstone of its use as an internal standard.

-

2-Amino-5-methylpyridine: [M]+ at m/z 108

-

2-Amino-5-(methyl-d3)-pyridine: [M]+ at m/z 111

NMR Spectroscopy

In ¹H NMR spectroscopy, the signal corresponding to the methyl protons will be absent in the spectrum of the d3-analog. In ¹³C NMR, the carbon of the CD₃ group will show a characteristic multiplet due to coupling with deuterium, and its chemical shift may be slightly different from the CH₃ group.

The Kinetic Isotope Effect and Its Implications

The C-D bond is stronger than the C-H bond. This difference in bond strength leads to a higher activation energy for reactions involving the cleavage of a C-D bond compared to a C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), can result in a slower rate of metabolism for deuterated compounds if the metabolism occurs at the site of deuteration. For 2-Amino-5-(methyl-d3)-pyridine, if the methyl group is a site of metabolic oxidation, the deuterated analog would be expected to have a slower rate of metabolism at this position.

Application as an Internal Standard in Bioanalysis

The most significant application of 2-Amino-5-(methyl-d3)-pyridine is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation, chromatography, and ionization.

Stable isotope-labeled internal standards are considered the "gold standard" because they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification. The U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation recommend the use of stable isotope-labeled internal standards where feasible.

Experimental Protocol: Quantitative Analysis using LC-MS/MS

The following is a representative protocol for the quantification of 2-Amino-5-methylpyridine in a biological matrix (e.g., plasma) using its d3-deuterated analog as an internal standard.

Objective: To accurately quantify the concentration of 2-Amino-5-methylpyridine in human plasma.

Materials:

-

2-Amino-5-methylpyridine (analyte)

-

2-Amino-5-(methyl-d3)-pyridine (internal standard, IS)

-

Human plasma (control)

-

Acetonitrile (protein precipitation solvent)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the analyte and the IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the analyte stock solution with control human plasma to prepare calibration standards at a range of concentrations. Prepare QCs at low, medium, and high concentrations in a similar manner.

-

Sample Preparation: a. To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (a diluted solution of the IS stock). b. Vortex briefly. c. Add 300 µL of acetonitrile to precipitate plasma proteins. d. Vortex for 1 minute. e. Centrifuge at 10,000 rpm for 5 minutes. f. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient elution

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Monitor the precursor to product ion transition for the analyte (e.g., m/z 109 -> [fragment ion]).

-

Monitor the precursor to product ion transition for the IS (e.g., m/z 112 -> [corresponding fragment ion]).

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

-

Conclusion

2-Amino-5-methylpyridine and its d3-deuterated analog are valuable tools in pharmaceutical and chemical research. While the non-deuterated compound serves as a versatile synthetic intermediate, the d3-analog is indispensable for modern bioanalytical applications. Its use as an internal standard in LC-MS assays provides unparalleled accuracy and precision in pharmacokinetic and metabolic studies, adhering to the stringent requirements of regulatory bodies. Understanding the subtle yet significant differences between these two molecules, rooted in the principles of isotopic labeling and the kinetic isotope effect, empowers researchers to conduct more robust and reliable scientific investigations.

References

-

Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.

- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

ResearchGate. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

ResearchGate. (n.d.). Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes. Retrieved from [Link]

-

OSTI.GOV. (1991, July 1). Synthesis of deuterated methyl pyridines. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

Applications of Deuterated Aminopicolines in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in medicinal chemistry and metabolic research. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. By fortifying the chemical bonds susceptible to metabolic cleavage, deuteration can significantly enhance pharmacokinetic properties, improve safety profiles, and lead to more convenient dosing regimens.[1] This guide provides an in-depth exploration of the applications of deuterated aminopicolines, a promising class of compounds, in the field of metabolic research. We will delve into the core principles of the deuterium kinetic isotope effect, detail experimental protocols for evaluating metabolic stability, and discuss the strategic application of this technology in drug development.

Introduction: The Deuterium Advantage in Drug Discovery

Aminopicolines are a class of heterocyclic compounds that are integral scaffolds in a wide array of pharmaceuticals. Their metabolic fate, however, is often a critical determinant of their therapeutic efficacy and safety. A primary challenge in the development of aminopicoline-based drugs is their susceptibility to rapid metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3][4][5] This can lead to poor pharmacokinetic profiles, the formation of potentially toxic metabolites, and reduced drug efficacy.

Deuteration, the replacement of one or more hydrogen atoms with deuterium, offers a compelling solution to these challenges.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this increased bond strength can significantly slow the rate of metabolic reactions where C-H bond cleavage is the rate-determining step.[1][7] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a more stable and longer-lasting drug molecule.[1][7][][9][10]

Key benefits of deuteration in drug development include:

-

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, increased exposure (AUC), and higher maximum concentration (Cmax).[11] This can translate to less frequent dosing and improved patient compliance.[12]

-

Enhanced Safety Profile: By reducing the formation of reactive or toxic metabolites, deuteration can lead to a safer drug candidate.[12][13]

-

Metabolic Shunting: Deuteration at one metabolic soft spot can redirect metabolism towards alternative, potentially more favorable pathways, a phenomenon known as metabolic shunting.[9]

Deutetrabenazine, the first deuterated drug approved by the FDA, serves as a landmark example of the successful application of this technology.[7][12][14] Its deuterated methoxy groups exhibit increased metabolic stability, leading to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine.[7][15]

Identifying Metabolic "Soft Spots" in Aminopicolines

The first crucial step in applying deuteration is to identify the metabolically labile sites, or "soft spots," within the aminopicoline scaffold. This is typically achieved through a combination of in vitro and in silico methods.

Common metabolic pathways for picoline-containing compounds include:

-

Oxidation of the methyl group: A primary route of metabolism for picolines.

-

Hydroxylation of the pyridine ring: Can occur at various positions.

-

N-oxidation: Formation of an N-oxide on the pyridine nitrogen.

-

Metabolism of substituents: If other functional groups are present on the ring, they can also be sites of metabolism.

Experimental Workflow for Metabolite Identification:

Caption: Workflow for identifying metabolites of an aminopicoline.

Protocol for In Vitro Metabolic Stability Assay:

-

Incubation: Incubate the parent aminopicoline compound (e.g., at 1 µM) with liver microsomes (from human, rat, or mouse) or hepatocytes in the presence of the cofactor NADPH.[16]

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold quenching solution, such as acetonitrile.[17]

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[17][18]

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate its in vitro half-life (t½).

Strategic Deuteration of Aminopicolines

Once the metabolic soft spots are identified, the next step is the strategic synthesis of deuterated analogues. The goal is to replace hydrogen with deuterium at the specific positions that are most susceptible to metabolic attack.[19]

Example of Strategic Deuteration:

Consider an aminopicoline where the primary metabolic route is the oxidation of the methyl group. A deuterated analogue would have the methyl group replaced with a trideuteromethyl group (-CD3).

Chemical Synthesis:

The synthesis of deuterated aminopicolines can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions.[19] For example, a deuterated methyl group can be introduced using deuterated iodomethane (CD3I) in a suitable nucleophilic substitution reaction.

Evaluating the Impact of Deuteration: Comparative In Vitro Studies

With the deuterated aminopicoline in hand, the next step is to perform comparative in vitro metabolic stability studies against the non-deuterated parent compound.

Experimental Design:

The protocol is similar to the initial metabolic stability assay, but with the inclusion of the deuterated analogue. Both the parent and deuterated compounds are incubated under identical conditions.

Data Presentation: Comparative Metabolic Stability

| Compound | In Vitro Half-life (t½, min) - Human Liver Microsomes | In Vitro Half-life (t½, min) - Rat Liver Microsomes |

| Parent Aminopicoline | 15 | 10 |

| Deuterated Aminopicoline (-CD3) | 60 | 45 |

Interpretation of Results:

A significant increase in the in vitro half-life of the deuterated analogue compared to the parent compound provides strong evidence for a positive deuterium kinetic isotope effect and successful mitigation of the targeted metabolic pathway.

Advanced Applications of Deuterated Aminopicolines in Metabolic Research

Beyond improving metabolic stability, deuterated aminopicolines are invaluable tools for more nuanced metabolic research.

Elucidating Metabolic Pathways and Reaction Mechanisms

The magnitude of the KIE can provide insights into the rate-determining step of a metabolic reaction.[1] A large KIE suggests that C-H bond cleavage is a key part of the slowest step in the reaction sequence. This information is crucial for understanding the enzymatic mechanism of CYP450 enzymes.[2][20]

Deuterated Compounds as Internal Standards in Bioanalysis

Deuterated analogues of aminopicolines are the gold standard for use as internal standards in quantitative bioanalysis by LC-MS/MS.[21] Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same ionization efficiency and matrix effects in the mass spectrometer.[21] This allows for highly accurate and precise quantification of the non-deuterated drug in complex biological matrices like plasma, urine, and tissue homogenates.[21][22]

Protocol for Quantitative Bioanalysis using a Deuterated Internal Standard:

-

Sample Preparation: To each biological sample and calibration standard, add a known and constant amount of the deuterated aminopicoline internal standard.

-

Extraction: Perform a suitable extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.[23]

-

LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS using multiple reaction monitoring (MRM) to detect specific parent-to-daughter ion transitions for both the analyte and the internal standard.

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparison to a calibration curve.

Workflow for Bioanalytical Method using Deuterated Internal Standard:

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion and Future Perspectives

Deuterated aminopicolines represent a significant advancement in the field of metabolic research and drug development. The strategic application of deuterium can overcome key metabolic liabilities of this important class of compounds, leading to drugs with improved pharmacokinetic profiles and enhanced safety. Furthermore, their use as tracers and internal standards provides researchers with powerful tools to elucidate complex metabolic pathways and perform highly accurate quantitative bioanalysis. As our understanding of drug metabolism continues to evolve, the precision and control offered by deuteration will undoubtedly play an increasingly important role in the design of the next generation of safer and more effective medicines.

References

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Kovacevic, M., et al. (2021). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Scientific Reports. Available at: [Link]

-

Siva, B., et al. (2024). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. Available at: [Link]

-

Hill, S. E., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Pharmacology Research & Perspectives. Available at: [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

-

Siva, B., et al. (2024). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. Available at: [Link]

-

Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. Available at: [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

-

Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Mutlib, A. E. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Deuterated drug. Wikipedia. Available at: [Link]

-

Gant, T. G. (2018). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Total Synthesis. (2023). How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals, Organic Chemistry & Synthesis. YouTube. Available at: [Link]

-

Raffa, R., et al. (2018). The First Approved “Deuterated” Drug: A Short Review of the Concept. Pharmacology & Pharmacy. Available at: [Link]

-

Kaur, M., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. MOJ Bioequivalence & Bioavailability. Available at: [Link]

-

ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Showalter, M. R., et al. (2019). Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

O'Brien, R., et al. (2020). Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. Nature Communications. Available at: [Link]

-

Strother, A., et al. (1981). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Available at: [Link]

-

Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Metabolites. Available at: [Link]

-

Saha, S., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

ResearchGate. (n.d.). Metabolism of some aminoquinolines and pharmacokinetic features. ResearchGate. Available at: [Link]

-

Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Showalter, M. R., et al. (2019). Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat and human microsomes. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. Available at: [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available at: [Link]

-

Mossine, A. V., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition. Available at: [Link]

-

ResearchGate. (n.d.). What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC? ResearchGate. Available at: [Link]

-

Wróblewska, A., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts. Available at: [Link]

-

Sharma, P., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

-

Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. ResearchGate. Available at: [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

-

Foti, R. S., & Dalvie, D. K. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450. StatPearls. Available at: [Link]

-

Chen, Y.-L., et al. (2018). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of the Chinese Chemical Society. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. metabolon.com [metabolon.com]

- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat and human microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat, and human microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments | MDPI [mdpi.com]

- 20. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resolvemass.ca [resolvemass.ca]

- 22. lcms.cz [lcms.cz]

- 23. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Framework for Assessing the Thermodynamic Stability of 2-Amino-5-(methyl-d3)-pyridine

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules is a well-established method for modulating metabolic fate and, in some cases, enhancing therapeutic profiles. This guide focuses on 2-Amino-5-(methyl-d3)-pyridine, a deuterated analogue of a common structural motif in medicinal chemistry. The substitution of protium with deuterium in the methyl group is predicated on the kinetic isotope effect (KIE), which posits that the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-protium (C-H) bond.[1][2] This increased bond strength requires more energy for cleavage, potentially slowing metabolic pathways that involve C-H bond breaking in the rate-determining step.[3][4] This whitepaper provides a comprehensive, field-proven framework for the in-depth evaluation of the thermodynamic stability of 2-Amino-5-(methyl-d3)-pyridine. We will delineate the core principles, experimental designs, and analytical methodologies required to characterize its intrinsic stability, identify potential degradation pathways, and quantify the thermodynamic parameters governing its shelf-life and degradation kinetics.

The Scientific Rationale: The Kinetic Isotope Effect (KIE) and Intrinsic Stability

The foundational principle underpinning the enhanced stability of deuterated compounds is the Kinetic Isotope Effect (KIE). The vibrational energy of a chemical bond is dependent on the reduced mass of the atoms involved; a heavier isotope like deuterium forms a stronger bond with carbon than protium does.[1] This results in a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond.

Consequently, any chemical reaction, including degradation, where the cleavage of this bond is the rate-determining step will have a higher activation energy for the deuterated compound.[2][4] This typically manifests as a slower reaction rate. The primary KIE is expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) species (kH/kD). For C-H bond cleavage, this ratio is typically greater than 1.[1] Our investigation into the thermodynamic stability of 2-Amino-5-(methyl-d3)-pyridine is, therefore, an empirical validation of this principle and an essential step in its characterization for drug development.

Caption: Kinetic Isotope Effect on Activation Energy (ΔG‡).

Comprehensive Stability Assessment Workflow

A robust stability program is not a single experiment but a multi-faceted investigation designed to probe the molecule's vulnerabilities under various stress conditions. This ensures that all potential degradation pathways are identified and that the analytical methods used are fit-for-purpose.

Caption: Overall workflow for stability assessment.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation (or stress testing) is the cornerstone of a stability program.[5] It involves subjecting the drug substance to conditions more severe than accelerated storage to expedite degradation. The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[6] This is critical for developing and validating a stability-indicating analytical method.[7]

Experimental Design Causality

The choice of stress conditions is dictated by the chemical structure of 2-Amino-5-(methyl-d3)-pyridine. The pyridine ring and the primary amino group suggest susceptibility to oxidation and pH-dependent hydrolysis.

| Stress Condition | Rationale for Inclusion |

| Acid Hydrolysis | The basic nitrogen of the pyridine ring can be protonated, potentially activating the ring towards nucleophilic attack by water. |

| Base Hydrolysis | While generally stable, extreme basic conditions can promote certain ring-opening or substitution reactions in pyridine derivatives. |

| Oxidative Stress | The amino group and the electron-rich pyridine ring are potential sites for oxidation, leading to N-oxides or hydroxylated species. |

| Thermal Stress | Provides data on the solid-state thermal stability and identifies thermally induced degradation pathways. |

| Photostability | Pyridine derivatives are known to undergo photochemical reactions, which must be assessed under controlled light exposure.[7] |

Protocol: Forced Degradation of 2-Amino-5-(methyl-d3)-pyridine

Objective: To generate a degradation profile and validate the analytical method. Target degradation of 5-20% is ideal to detect primary degradants without excessive secondary degradation.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test article in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Hydrolytic Conditions:

-

Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Store at 60°C.

-

Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Store at 60°C.

-

Neutral: Mix 1 mL of stock with 1 mL of water. Store at 60°C.

-

Sampling: Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize acid/base samples before analysis.

-

-

Oxidative Conditions:

-

Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Sampling: Withdraw aliquots at 2, 6, 12, and 24 hours.

-

-

Thermal Stress (Solid):

-

Place approximately 5-10 mg of solid sample in a vial.

-

Heat in an oven at 80°C for 48 hours.

-

Dissolve a known quantity for analysis.

-

-

Photostability:

-

Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a control sample protected from light.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Section 4.0).

The Analytical Backbone: Stability-Indicating HPLC Method

A method is only "stability-indicating" if it can accurately measure the decrease of the active ingredient while simultaneously detecting the increase of degradation products, with no co-elutions. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[8][9]

HPLC Method Parameters (Example)

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good hydrophobic retention for the parent molecule and a range of potential degradants. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and MS ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds. |

| Gradient | 5% to 95% B over 15 minutes | A wide gradient is necessary during development to ensure elution of all potential degradants, from polar to non-polar. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| UV Detection | Diode Array Detector (DAD) | Allows for peak purity assessment and detection at the optimal wavelength. |

| MS Detection | ESI+ Mass Spectrometry | Provides mass information for peak tracking and identification of unknown degradants. |

Method Validation: A Self-Validating System

The forced degradation samples are themselves the ultimate test of the method's validity. The method is deemed stability-indicating if:

-

Specificity: The parent peak is resolved from all degradation product peaks (Resolution > 2). Peak purity analysis via DAD should confirm homogeneity.

-

Mass Balance: The sum of the parent peak area and all degradant peak areas should remain relatively constant across all time points, typically within 95-105%. This confirms no degradants are "lost" (e.g., are non-UV active or retained on the column).

Thermal Analysis: Quantifying Thermodynamic Properties

While forced degradation probes chemical stability, thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on the physical and thermodynamic stability of the solid-state material.[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides key thermodynamic data.

Protocol: DSC Analysis

-

Instrument: Calibrated DSC instrument.

-

Sample: Accurately weigh 2-4 mg of 2-Amino-5-(methyl-d3)-pyridine into an aluminum pan and hermetically seal.

-

Method: Heat the sample from 25°C to a temperature above its melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge.

-

Data Analysis: Determine the onset of melting, peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the material begins to decompose.

Protocol: TGA Analysis

-

Instrument: Calibrated TGA instrument.

-

Sample: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

-

Method: Heat the sample from 25°C to a high temperature (e.g., 500°C) at a rate of 10°C/min under a nitrogen purge.

-

Data Analysis: Determine the onset temperature of decomposition (Td), where significant mass loss begins.

Data Summary and Interpretation

The data from these analyses provide a quantitative measure of the material's thermal stability.

| Parameter | Symbol | Significance |

| Melting Point | Tₘ | A key physical property indicating purity. A sharp melting peak suggests high purity. |

| Enthalpy of Fusion | ΔHfus | The energy required to melt the solid. Higher values indicate stronger intermolecular forces in the crystal lattice. |

| Decomposition Temp. | Td | The temperature at which the molecule begins to chemically break down. A higher Td indicates greater thermal stability. |

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded framework for the comprehensive assessment of the thermodynamic stability of 2-Amino-5-(methyl-d3)-pyridine. By integrating a systematic forced degradation study with a validated, stability-indicating HPLC-MS method and quantitative thermal analysis (DSC/TGA), researchers can build a complete stability profile. This profile is essential for identifying potential liabilities, establishing appropriate storage conditions, and providing the foundational data required for further drug development and regulatory submissions. The causality-driven approach ensures that the experimental design is tailored to the molecule's specific chemical properties, providing trustworthy and actionable data for drug development professionals.

References

-

Kinetic Isotope Effects - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Kinetic isotope effects and how to describe them. (2017). PMC. [Link]

-

Kinetic Isotope Effects in Organic and Biological Reactions. (2025). ResearchGate. [Link]

-

Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group, Princeton University. [Link]

-

Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

-

Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI. [Link]

-

Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic isotope effects and how to describe them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. ajrconline.org [ajrconline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sepscience.com [sepscience.com]

- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 10. tainstruments.com [tainstruments.com]

- 11. mdpi.com [mdpi.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to 2-Amino-5-(methyl-d3)-pyridine for Advanced Research

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural identifiers and scientific significance of 2-Amino-5-(methyl-d3)-pyridine. This deuterated analog of 2-amino-5-methylpyridine is a critical tool in modern pharmaceutical and metabolic research. This document provides an in-depth exploration of its chemical identifiers, the rationale behind isotopic labeling, and its applications in sophisticated experimental designs.

The Strategic Advantage of Deuteration in Drug Discovery

In the landscape of drug discovery and development, the strategic incorporation of stable isotopes, such as deuterium (²H), into a molecule offers a powerful method to investigate and modulate its metabolic fate.[1] Isotope labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological cell.[2] The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect, where the rate of bond cleavage involving the heavier isotope is slower. This principle is leveraged to enhance the pharmacokinetic profiles of drug candidates by retarding metabolic processes at specific sites within the molecule.

Core Identifiers of 2-Amino-5-(methyl-d3)-pyridine

Precise identification of chemical entities is paramount for reproducibility and clarity in research. The following table summarizes the key structural identifiers for 2-Amino-5-(methyl-d3)-pyridine.

| Identifier | Value |

| IUPAC Name | 5-(trideuteriomethyl)pyridin-2-amine |

| Canonical SMILES | Nc1ccc(c(n1))C([2H])([2H])[2H] |

| InChI | InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 |

| InChIKey | CMBSSVKZOPZBKW-FIBGUPNXSA-N |

| CAS Number | Not readily available |

| Parent CAS Number | 1603-41-4 (for 2-Amino-5-methylpyridine)[2][3][4][5][6][7][8] |

Note: A specific CAS number for the deuterated version is not consistently available across major databases. Researchers should reference the parent compound's CAS number and clearly indicate the isotopic labeling.

Understanding the Structural Language: From SMILES to InChIKey

The relationship between the human-readable structure, the linear SMILES notation, and the hashed InChIKey is fundamental to cheminformatics. The following diagram illustrates this workflow for 2-Amino-5-(methyl-d3)-pyridine.

The SMILES (Simplified Molecular Input Line Entry System) string provides a linear representation of the molecule's structure. For 2-Amino-5-(methyl-d3)-pyridine, the [2H] notation explicitly indicates the presence of deuterium atoms on the methyl carbon.

The InChI (International Chemical Identifier) is a more formalized and layered textual representation. The isotopic layer, /i1D3, precisely defines the location and number of deuterium atoms.

The InChIKey is a fixed-length, hashed version of the InChI, primarily used for database lookups and to verify chemical structures. The final block of the InChIKey changes with isotopic substitution, providing a unique identifier for the deuterated molecule.

Experimental Applications and Rationale

The primary utility of 2-Amino-5-(methyl-d3)-pyridine in a research context lies in its application as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies.

Use as an Internal Standard in Mass Spectrometry

In pharmacokinetic studies, the concentration of a drug or its metabolites in biological matrices is often determined using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard, such as 2-Amino-5-(methyl-d3)-pyridine, is considered the gold standard.

Protocol: Quantitative Analysis using a Deuterated Internal Standard

-

Sample Preparation: A known concentration of 2-Amino-5-(methyl-d3)-pyridine is spiked into the biological samples (e.g., plasma, urine) containing the non-deuterated analyte, 2-amino-5-methylpyridine.

-

Chromatographic Separation: The mixture is subjected to LC to separate the analyte and internal standard from other matrix components. Due to their nearly identical physicochemical properties, the deuterated and non-deuterated compounds co-elute.

-

Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of both the analyte and the internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

The following diagram outlines this experimental workflow.

Conclusion

2-Amino-5-(methyl-d3)-pyridine, characterized by its unique SMILES and InChIKey identifiers, is an invaluable tool for researchers in drug metabolism and pharmacokinetics. Its utility as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of experimental data. A thorough understanding of its chemical identifiers and the principles of isotopic labeling is essential for its effective application in advancing pharmaceutical research.

References

-

SLN Pharmachem. (n.d.). 2-Amino-5-methylpyridine | Pirfenidone Intermediate | 1603-41-4. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved February 9, 2026, from [Link]

-

Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved February 9, 2026, from [Link]

-

Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Retrieved February 9, 2026, from [Link]

Sources

- 1. 2-Amino-3-fluoro-5-methylpyridine | CAS 1211590-31-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Amino-5-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 3. 1603-41-4|2-Amino-5-methylpyridine|BLD Pharm [bldpharm.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-Methyl Pyridine [jubilantingrevia.com]

- 7. lobachemie.com [lobachemie.com]

- 8. 6-氨基-3-甲基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Use of 2-Amino-5-(methyl-d3)-pyridine as an Internal Standard in Quantitative Bioanalysis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust application of 2-Amino-5-(methyl-d3)-pyridine as a stable isotope-labeled (SIL) internal standard (IS) for the quantitative analysis of 2-Amino-5-methylpyridine in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol herein is designed to ensure scientific integrity, accuracy, and precision, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Imperative for a Reliable Internal Standard

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the accuracy of analyte concentration measurement is paramount. The complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces significant variability in sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations. To compensate for these variations, an internal standard is introduced at a known concentration to all samples, including calibrators and quality controls (QCs).

The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during extraction and ionization. Stable isotope-labeled internal standards are widely considered the gold standard for LC-MS/MS applications.[1][2] 2-Amino-5-(methyl-d3)-pyridine, with its deuterium-labeled methyl group, is an excellent choice as an internal standard for the quantification of 2-Amino-5-methylpyridine. Its chemical behavior is nearly identical to the analyte, ensuring it tracks the analyte through the entire analytical process, while its mass difference of 3 Daltons allows for distinct detection by the mass spectrometer.

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the properties of both the analyte and the internal standard is crucial for method development.

| Property | 2-Amino-5-methylpyridine (Analyte) | 2-Amino-5-(methyl-d3)-pyridine (Internal Standard) |

| Synonyms | 2-Amino-5-picoline, 6-Amino-3-picoline | 2-Amino-5-picoline-d3 |

| Molecular Formula | C₆H₈N₂ | C₆H₅D₃N₂ |

| Molecular Weight | 108.14 g/mol | 111.16 g/mol |

| CAS Number | 1603-41-4 | Not specified (custom synthesis) |

| Appearance | Light yellow crystals | Solid |

| Melting Point | 76-77 °C | Not specified |

| Boiling Point | 227 °C | Not specified |

Note: Properties are based on available data for 2-Amino-5-methylpyridine.

Principle of Stable Isotope Dilution Assay (SIDA)

The core of this protocol lies in the principle of Stable Isotope Dilution Assay. A known amount of the deuterated internal standard, 2-Amino-5-(methyl-d3)-pyridine, is added to an unknown sample containing the non-labeled analyte, 2-Amino-5-methylpyridine. The ratio of the mass spectrometric response of the analyte to the internal standard is then measured. This ratio is directly proportional to the concentration of the analyte in the original sample. Any sample loss or variation in instrument response during the analysis will affect both the analyte and the internal standard equally, thus keeping their ratio constant.

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Experimental Protocol

4.1. Materials and Reagents

-

2-Amino-5-methylpyridine (≥99% purity)

-

2-Amino-5-(methyl-d3)-pyridine (isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Control biological matrix (e.g., human plasma, rat urine)

4.2. Preparation of Stock and Working Solutions

Causality: Separate stock solutions for the analyte and internal standard are prepared to avoid cross-contamination and to allow for independent verification of their concentrations. Working solutions are then prepared by diluting the stock solutions to concentrations appropriate for spiking into the calibration standards, QCs, and unknown samples.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-methylpyridine and dissolve it in a 10 mL volumetric flask with methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Amino-5-(methyl-d3)-pyridine and dissolve it in a 1 mL volumetric flask with methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create concentrations for the calibration curve and QC samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water to a final concentration that provides a stable and appropriate response in the LC-MS/MS system. The optimal concentration should be determined during method development.

4.3. Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma, which can interfere with the LC-MS/MS analysis. Acetonitrile is a common and efficient precipitating agent.

Caption: Workflow for sample preparation by protein precipitation.

Step-by-Step Protocol:

-

To 50 µL of the biological matrix (blank, standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Causality: The chromatographic method is designed to separate the analyte from endogenous matrix components to minimize ion suppression. The mass spectrometric method provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

5.1. Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm)[3] or a C18 column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

5.2. Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

5.3. MRM Transitions